aa-dCTP

CAS No.:

Cat. No.: VC16192992

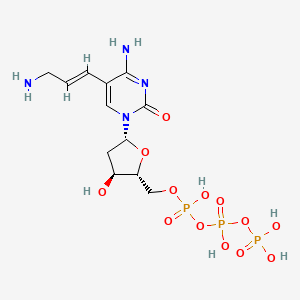

Molecular Formula: C12H21N4O13P3

Molecular Weight: 522.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21N4O13P3 |

|---|---|

| Molecular Weight | 522.24 g/mol |

| IUPAC Name | [[(2R,3S,5R)-5-[4-amino-5-[(E)-3-aminoprop-1-enyl]-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

| Standard InChI | InChI=1S/C12H21N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/b2-1+/t8-,9+,10+/m0/s1 |

| Standard InChI Key | DRQXOMFZMHCLBF-HFVMFMDWSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

| Canonical SMILES | C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Introduction

Chemical Structure and Properties of Aminoallyl-dCTP

Aminoallyl-dCTP features a cytosine base modified at the 5-position with an aminoallyl group (-CH₂-CH₂-NH₂), while retaining the native deoxyribose sugar and triphosphate moiety. This structural alteration preserves the nucleotide's ability to serve as a substrate for DNA polymerases while introducing a reactive amine handle for downstream conjugation .

Physicochemical Characteristics

Table 1: Comparative Analysis of aa-dCTP and Native dCTP

Synthesis and Modification Strategies

The synthesis of aa-dCTP typically involves direct chemical modification of cytosine precursors. Recent advancements in α-phosphate modification techniques have enabled more efficient production routes .

Key Synthetic Approaches

-

Amidophosphite Method:

Utilizes boranoamidophosphate intermediates to introduce the aminoallyl group while preserving triphosphate integrity . -

NHS Ester Conjugation:

Post-synthetic modification of pre-formed dCTP using N-hydroxysuccinimide esters for specific amine group introduction .

Quality Control Metrics

Biochemical Applications and Enzymatic Incorporation

Aminoallyl-dCTP serves as a versatile substrate for multiple DNA-modifying enzymes, enabling precise labeling strategies.

Enzymatic Compatibility

-

DNA Polymerases:

Vent(exo⁻), Klenow fragment, and Taq polymerase demonstrate >80% incorporation efficiency -

Reverse Transcriptases:

M-MLV RT incorporates aa-dCTP at rates comparable to native dCTP -

Terminal Transferases:

Efficient 3'-end labeling in tailing reactions

Table 2: Incorporation Efficiency in Model Systems

| Enzyme | Template Challenge | Full-Length Product Yield |

|---|---|---|

| Vent(exo⁻) | 11 consecutive inserts | 92% ± 3.2 |

| Klenow (exo⁻) | Random priming | 85% ± 4.1 |

| Taq Polymerase | PCR amplification | 78% ± 5.6 |

Advanced Labeling Methodologies

The primary amine group in aa-dCTP enables covalent attachment of various detection moieties through NHS ester chemistry.

Common Conjugation Strategies

-

Fluorescent Labeling:

Alexa Fluor® dyes (e.g., 532 nm, 594 nm channels) for multiplex detection -

Biotinylation:

Biotin-16-NHS ester creates streptavidin-binding probes -

Click Chemistry:

Azide-functionalized aa-dCTP derivatives enable copper-catalyzed cycloaddition

Applications in Modern Techniques

-

Microarray Analysis:

Enables comparative genomic hybridization with 95% signal consistency -

Single-Molecule Sequencing:

Facilitates detection in microdroplet systems (LOD = 1 molecule/pl) -

DNA-Protein Crosslinking:

UV-activated conjugates for interaction mapping

Recent Technological Advancements

Emerging applications leverage the unique properties of aa-dCTP for cutting-edge research.

CRISPR-Cas9 Tracking

Site-specific incorporation enables real-time visualization of genome editing complexes .

Nanopore Sequencing

Aminoallyl modifications alter current signatures for direct electrical detection .

Metabolic Labeling

Combination with bioorthogonal chemistry enables pulse-chase studies of DNA replication .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume